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Compound of Interest

Compound Name: 1-Bromo-3-chloropropane-13C3

CAS No.: 1173023-11-4

Cat. No.: B571516 Get Quote

Executive Summary
This technical guide details the physicochemical characteristics, spectroscopic behavior, and

handling protocols for

-labeled alkyl halides (e.g.,

-propyl iodide/bromide). Unlike standard reagents, these isotopologues are defined not just by
bulk properties (boiling point, density) but by their quantum mechanical properties—specifically
nuclear spin (

) and mass-dependent vibrational shifts.

This document is designed for researchers utilizing these compounds as electrophiles in

nucleophilic substitution (

) to generate isotopically labeled metabolic tracers or drug candidates.

Part 1: The Isotope Effect on Physical Constants
While isotopic substitution (

) preserves the electronic structure and thus the chemical reactivity of the molecule, it alters
mass-dependent physical properties.[1] For
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-labeled alkyl halides, these changes are subtle in bulk fluids but critical in quantitative
stoichiometry.

Bulk Physical Properties
The "Inverse Isotope Effect" often observed in deuterated compounds is negligible in

-labeled analogs. However, Molar Volume Isostasy dictates that while the volume occupied by
the liquid remains constant, the mass increases.

Property

Unlabeled Propyl
Iodide (

)

-Labeled Propyl
Iodide (

)

Mechanistic Note

Molecular Weight 169.99 g/mol 173.01 g/mol

+3.02 Da shift (Mass

Spectrometry

signature).

Boiling Point 102.0°C ~101.9°C - 102.1°C

Difference is within

experimental error of

standard

thermocouples.

Density (25°C) 1.74 g/mL ~1.77 g/mL

Density increases

proportionally to MW (

1.7% increase).

Refractive Index 1.504 1.504

Electronic

polarizability is

unaffected by nuclear

mass.
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Critical Application Note: When calculating stoichiometry for high-value synthesis, do not use

volumetric dosing based on standard density. Weigh the ampoule before and after transfer, or

correct the density by the factor

.

Vibrational Properties (IR Shift)
The vibrational frequency (

) of the Carbon-Halogen (C-X) bond is governed by Hooke’s Law:

Where

is the reduced mass. The substitution of

with

increases

, causing a red shift (lower wavenumber) in IR spectra.

: Typically 10–30 cm

shift for C-X stretches.

Utility: This shift allows for non-destructive verification of label incorporation using FTIR

before committing the reagent to synthesis.

Part 2: Spectroscopic Characterization (The
"Quantum" Properties)
The primary "physical property" of interest for

-alkyl halides is their behavior in magnetic fields. Unlike singly labeled (
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) precursors, triply labeled chains exhibit complex homonuclear coupling.

NMR Spectral Features ( - Spin 1/2)
In a

-propyl chain (

), every carbon is coupled to its neighbor.

Chemical Shift: Identical to unlabeled analogs (within < 0.05 ppm).

Coupling Constants (

):

Magnitude: 35–45 Hz for aliphatic C-C bonds.[2]

Pattern:

Terminal Methyl (

): Appears as a doublet (coupled to

).

Internal Methylene (

): Appears as a doublet of doublets (coupled to

and

).

Halogenated Carbon (

): Appears as a doublet (coupled to

).

Visualization of NMR Splitting
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The following diagram illustrates the splitting logic for the central carbon in a

chain.

Central 13C Signal
(Uncoupled)

Coupling to C1 (Halogen-bound)
J ~ 40 Hz

First Split

Peak A Peak B

Coupling to C3 (Methyl)
J ~ 35 Hz

Second Split

Line 1 Line 2 Line 3 Line 4

Click to download full resolution via product page

Caption: Splitting tree for the central methylene carbon in a 13C3-alkyl chain, resulting in a

doublet of doublets due to unequal coupling constants with neighbors.

Part 3: Reactivity & Kinetic Isotope Effects (KIE)
Researchers utilizing

-alkyl halides for

reactions (e.g., methylation/propylation of amines or thiols) must account for the Kinetic Isotope
Effect.
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Primary Carbon KIE ( )
In an

transition state, the bond to the electrophilic carbon is breaking.

Magnitude:

(at 25°C).

Implication: The

-labeled reagent reacts slightly slower than the unlabeled material.

Practical Consequence: In quantitative derivatization, you must drive the reaction to 100%

conversion. If you stop at 90%, the product will be isotopically fractionated (enriched in

), ruining quantitative MS applications.

Comparison with Deuterium
Unlike deuterated alkyl halides (e.g.,

), which exhibit large secondary KIEs (

per D) and can alter metabolic stability,

labeling is considered bio-orthogonal regarding reaction rates. It traces the carbon skeleton
without significantly perturbing the reaction kinetics or metabolic fate [1].

Part 4: Experimental Protocol - Vacuum Line
Transfer
-alkyl halides are volatile and prohibitively expensive ($> $500/gram). Standard syringe
techniques pose a high risk of vapor loss. The following Vacuum Transfer (Bulb-to-Bulb)
protocol is the industry standard for handling.

Workflow Diagram
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Source Ampoule
(13C-Alkyl Halide)

Vacuum Manifold
(< 1 mbar)

Vaporize (Warm H2O)

Cold Trap
(Liquid N2)

Condense (Optional Purification)

Reaction Vessel
(Frozen Solvent)

Direct Transfer
(Cryo-Pumping)

Click to download full resolution via product page

Caption: Closed-system vacuum transfer ensures 100% mass recovery of volatile labeled

reagents.

Step-by-Step Methodology
Setup: Connect the commercial ampoule of

-alkyl halide and your reaction flask (containing nucleophile and solvent) to a high-vacuum
manifold.

Degas: Freeze the reaction mixture (Liq.

) and evacuate the headspace (Freeze-Pump-Thaw cycle).

Transfer:

Keep the reaction flask in Liq.

(acting as the cryo-pump).

Open the stopcock to the

-alkyl halide ampoule.

Gently warm the ampoule with a water bath (25°C). The vapor pressure differential will

drive the halide into the frozen reaction flask.

Completion: Once the ampoule is empty, close the reaction flask stopcock.

Thaw: Allow the reaction flask to warm to room temperature behind a blast shield. The

reagent is now dissolved in the solvent with zero loss.
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Part 5: Applications in Drug Discovery
Metabolic Tracing (Flux Analysis)
-labeled alkyl chains are used to track metabolic fate. Because the C-C bonds are stable
(unlike H-D bonds which can exchange with solvent), the

unit remains intact.

Detection: LC-MS/MS.

Signature: A unique M+3 mass shift. If the chain is cleaved metabolically, M+1 or M+2

fragments appear, allowing researchers to map catabolic pathways [2].

Internal Standards
For quantitation of alkylated drugs,

-analogs are superior to Deuterated analogs.

Reason: Deuterated compounds often have slightly different retention times on HPLC (due to

lipophilicity changes).

compounds co-elute exactly with the analyte, reducing ionization suppression errors in MS
[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Labeled Alkyl Halides]. BenchChem, [2026]. [Online PDF]. Available at:
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halides-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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